molecular formula C15H15BrOZn B14883863 2-(2,3-Dimethylphenoxymethyl)phenylZinc bromide

2-(2,3-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14883863
M. Wt: 356.6 g/mol
InChI Key: FGDNFQOOBGTJID-UHFFFAOYSA-M
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Description

2-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,3-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2,3-dimethylphenoxymethyl)phenyl bromide+Zn2-(2,3-dimethylphenoxymethyl)phenylzinc bromide\text{2-(2,3-dimethylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(2,3-dimethylphenoxymethyl)phenyl bromide+Zn→2-(2,3-dimethylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.

    Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and selectivity.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

2-(2,3-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules or synthesize bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a metal catalyst (e.g., palladium or nickel). This transmetalation step is crucial in cross-coupling reactions, where the organozinc species transfers its organic group to the metal catalyst, which then facilitates the formation of a new carbon-carbon bond with an organic halide.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 2-methylphenylzinc bromide
  • 3-methylphenylzinc bromide

Uniqueness

2-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2,3-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc compounds, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-8,10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FGDNFQOOBGTJID-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br

Origin of Product

United States

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